Phenol, 3-(3-phenoxyphenoxy)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Phenol, 3-(3-phenoxyphenoxy)-, commonly known as bisphenol-A (BPA), is an organic compound that is widely used in the production of plastic products, such as water bottles, food containers, and baby bottles. Despite its widespread use, there is growing concern about the potential health effects of BPA exposure.

Mécanisme D'action

Phenol, 3-(3-phenoxyphenoxy)- acts as an endocrine disruptor by binding to estrogen receptors in the body, thereby altering the normal hormonal balance. It can also interfere with other hormone systems, such as thyroid hormone and androgen signaling pathways. Phenol, 3-(3-phenoxyphenoxy)- can also affect gene expression, leading to changes in cellular function and development.

Effets Biochimiques Et Physiologiques

Phenol, 3-(3-phenoxyphenoxy)- exposure has been shown to have a variety of biochemical and physiological effects on the body. These include changes in hormone levels, alterations in gene expression, and disruption of cellular signaling pathways. Phenol, 3-(3-phenoxyphenoxy)- exposure has also been linked to oxidative stress, inflammation, and DNA damage.

Avantages Et Limitations Des Expériences En Laboratoire

Phenol, 3-(3-phenoxyphenoxy)- is commonly used in laboratory experiments as a positive control for endocrine-disrupting chemicals. Its well-established endocrine-disrupting properties make it a useful tool for studying the effects of other chemicals on the endocrine system. However, the use of Phenol, 3-(3-phenoxyphenoxy)- in lab experiments is limited by its potential toxicity and the need for caution in handling and disposal.

Orientations Futures

Future research on Phenol, 3-(3-phenoxyphenoxy)- should focus on identifying safer alternatives to the compound, as well as developing effective methods for reducing exposure to Phenol, 3-(3-phenoxyphenoxy)-. In addition, further studies are needed to understand the long-term health effects of Phenol, 3-(3-phenoxyphenoxy)- exposure, particularly in vulnerable populations such as infants and pregnant women. Finally, research should also focus on identifying other potential endocrine-disrupting chemicals and developing strategies for reducing exposure to these compounds.

Méthodes De Synthèse

Phenol, 3-(3-phenoxyphenoxy)- is synthesized through the condensation reaction of acetone and phenol. The reaction is catalyzed by an acid, typically hydrochloric acid, and occurs at high temperatures and pressures. The resulting product is a white crystalline solid that is soluble in organic solvents.

Applications De Recherche Scientifique

Phenol, 3-(3-phenoxyphenoxy)- has been extensively studied for its potential health effects, particularly its endocrine-disrupting properties. Studies have shown that Phenol, 3-(3-phenoxyphenoxy)- can mimic the effects of estrogen in the body, leading to adverse health effects such as reproductive disorders, developmental abnormalities, and cancer. In addition, Phenol, 3-(3-phenoxyphenoxy)- exposure has been linked to metabolic disorders, cardiovascular disease, and neurological disorders.

Propriétés

Numéro CAS |

14200-84-1 |

|---|---|

Nom du produit |

Phenol, 3-(3-phenoxyphenoxy)- |

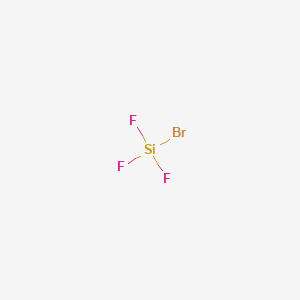

Formule moléculaire |

C18H14O3 |

Poids moléculaire |

278.3 g/mol |

Nom IUPAC |

3-(3-phenoxyphenoxy)phenol |

InChI |

InChI=1S/C18H14O3/c19-14-6-4-9-16(12-14)21-18-11-5-10-17(13-18)20-15-7-2-1-3-8-15/h1-13,19H |

Clé InChI |

VTEWWGHLESEIEO-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)OC2=CC(=CC=C2)OC3=CC=CC(=C3)O |

SMILES canonique |

C1=CC=C(C=C1)OC2=CC(=CC=C2)OC3=CC=CC(=C3)O |

Autres numéros CAS |

14200-84-1 |

Synonymes |

3-(3-Phenoxyphenoxy)phenol |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(Dimethylamino)-5-pyrimidinyl]benzenesulfonamide](/img/structure/B81158.png)

![{[4-(Hydrazinylmethyl)phenyl]methyl}hydrazine](/img/structure/B81163.png)

![(1S,2S,5R,6S)-2-Methoxy-3,7-dioxabicyclo[4.1.0]heptan-5-ol](/img/structure/B81177.png)